pKa values and acidity of (1,2-oxazol-4-yl)methanethiol
pKa values and acidity of (1,2-oxazol-4-yl)methanethiol
An In-depth Technical Guide to the pKa and Acidity of (1,2-Oxazol-4-yl)methanethiol
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive technical overview of the acidity of (1,2-oxazol-4-yl)methanethiol, a heterocyclic thiol of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes foundational principles of thiol acidity, the electronic effects of the 1,2-oxazole (isoxazole) ring, and established methodologies for pKa determination. We will explore both robust experimental protocols and advanced computational approaches to equip researchers, scientists, and drug development professionals with the necessary tools to accurately determine and interpret the pKa of this and related compounds.
Introduction: The Significance of pKa in Drug Development
The extent of ionization of a drug molecule at physiological pH is a key determinant of its behavior in the body.[2] The pKa value dictates the equilibrium between the ionized and non-ionized forms of a molecule, which in turn affects critical properties such as:
-
Solubility and Dissolution: The ionized form of a drug is generally more water-soluble, impacting its dissolution rate and bioavailability.[3]
-
Permeability: The non-ionized, more lipophilic form of a drug can more readily cross biological membranes, a crucial step for oral absorption and distribution to target tissues.[1][3]
-
Target Binding: The ionization state can influence the ability of a drug to interact with its biological target through mechanisms like salt-bridge formation.[2]
-
Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all influenced by the pKa of a drug.[1][2]
For a thiol-containing compound like (1,2-oxazol-4-yl)methanethiol, the acidity of the S-H bond is of primary importance. The resulting thiolate anion (R-S⁻) has distinct properties from the neutral thiol (R-SH), and understanding the pH at which this deprotonation occurs is vital for optimizing drug-like properties.
Theoretical Considerations: Factors Influencing the Acidity of (1,2-Oxazol-4-yl)methanethiol
The acidity of the methanethiol proton in (1,2-oxazol-4-yl)methanethiol is primarily governed by the stability of its conjugate base, the (1,2-oxazol-4-yl)methanethiolate anion. This stability is influenced by the electronic properties of the 1,2-oxazole ring.
Thiol Acidity Fundamentals
Thiols are generally more acidic than their alcohol analogs.[4] For instance, the pKa of methanethiol is approximately 10.4, making it significantly more acidic than methanol (pKa ~15.5).[5][6] This increased acidity is due to the larger size of the sulfur atom compared to oxygen, which allows for better delocalization of the negative charge in the thiolate anion, and the weaker S-H bond.
Electronic Properties of the 1,2-Oxazole Ring
The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom in adjacent positions.[7][8] This arrangement leads to a unique electronic distribution:
-
Electron-Withdrawing Nature: The high electronegativity of the nitrogen and oxygen atoms makes the isoxazole ring generally electron-deficient.[9] This inductive electron withdrawal can stabilize the negative charge on the adjacent thiolate anion, thereby increasing the acidity of the thiol (i.e., lowering its pKa).
-
Aromaticity and Resonance: The aromatic nature of the isoxazole ring allows for some degree of resonance stabilization.[7] While the methylene spacer (-CH₂-) between the ring and the sulfur atom prevents direct resonance delocalization of the negative charge onto the ring, the electronic influence of the ring is still significant.
Given these factors, it is anticipated that the pKa of (1,2-oxazol-4-yl)methanethiol will be lower than that of simple alkyl thiols like methanethiol. The precise value will depend on the interplay of inductive and resonance effects, which can be further elucidated through computational modeling and confirmed by experimental measurement.
Experimental Determination of pKa
Several robust experimental techniques are available for the determination of pKa values.[10][11] The choice of method often depends on the compound's properties, such as solubility and chromophoric character.
Potentiometric Titration
Potentiometric titration is a classic and widely used method for pKa determination.[12] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of (1,2-oxazol-4-yl)methanethiol of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup: Calibrate a pH electrode and immerse it in the sample solution. Use a precision burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[10]
UV-Visible Spectrophotometric Titration
This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes with ionization state.[11][12]
Experimental Protocol: UV-Vis Spectrophotometric Titration
-
Sample Preparation: Prepare a series of buffered solutions of (1,2-oxazol-4-yl)methanethiol at various known pH values spanning the expected pKa range.
-
Spectral Acquisition: Record the UV-Vis spectrum of each solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[13]
Raman-Based pH Titration
Raman spectroscopy offers a direct way to monitor the ionization of the thiol group by observing the S-H stretching feature.[13]
Experimental Protocol: Raman-Based pH Titration
-
Sample Preparation: Prepare solutions of (1,2-oxazol-4-yl)methanethiol at various pH values. Include an internal reference standard that does not titrate in the pH range of interest.
-
Spectral Acquisition: Acquire the Raman spectrum for each sample, focusing on the S-H stretching region (~2600 cm⁻¹).
-
Data Analysis: Monitor the intensity of the S-H peak relative to the internal reference peak as a function of pH. The data is then fitted to an equation derived from the Henderson-Hasselbalch equation to determine the pKa.[13]
Computational pKa Prediction
In the absence of experimental data, and as a complementary approach, computational methods can provide valuable estimates of pKa values.[14][15] Density Functional Theory (DFT) combined with a suitable solvation model is a powerful tool for this purpose.[16]
Theoretical Framework
The pKa can be calculated from the Gibbs free energy change (ΔG°aq) of the deprotonation reaction in aqueous solution:
pKa = ΔG°aq / (2.303 * RT)
where R is the gas constant and T is the temperature. The challenge lies in accurately calculating the free energies of the solvated species.[16]
Recommended Computational Protocol
Based on literature reviews, certain DFT functionals and solvation models have shown good performance for predicting thiol pKa values.[14][15][16][17]
Computational Workflow
-
Geometry Optimization: Optimize the geometries of both the neutral thiol (R-SH) and the thiolate anion (R-S⁻) in both the gas phase and in a simulated aqueous environment using a polarizable continuum model (PCM) like the SMD model.[14][16]
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the Gibbs free energy.
-
pKa Calculation: Calculate the pKa using the computed free energies. It is often beneficial to employ an isodesmic reaction approach, where the pKa of the target molecule is calculated relative to a reference compound with a well-established experimental pKa (e.g., methanethiol).
Table 1: Recommended DFT Methods for Thiol pKa Calculation
| Method | Functional | Basis Set | Solvation Model | Reference |
| M1 | M06-2X | 6-311++G(2df,2p) | SMD | [15][17] |
| M2 | ωB97XD | 6-31+G(d,p) | SMD (with explicit water molecules) | [16] |
Note: The inclusion of explicit water molecules hydrogen-bonded to the sulfur atom has been shown to improve the accuracy of pKa calculations for thiols.[16][18]
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Overview of experimental and computational workflows for pKa determination.
Caption: The acid-base equilibrium of a thiol.
Conclusion
While no direct experimental pKa value for (1,2-oxazol-4-yl)methanethiol is currently available in the public domain, this guide provides a robust framework for its determination. The electron-withdrawing nature of the 1,2-oxazole ring is expected to increase the acidity of the methanethiol proton, resulting in a pKa lower than that of simple alkanethiols. For drug development professionals, an accurate determination of this value is paramount. We recommend a combined approach, utilizing both experimental methods like potentiometric or spectrophotometric titration and high-level computational predictions to establish a reliable pKa value. This knowledge will be instrumental in predicting the compound's behavior in physiological environments and guiding further optimization efforts in the drug discovery pipeline.
References
- What is pKa and how is it used in drug development? (2023, December 13).
- Theoretical modeling of pKa's of thiol compounds in aqueous solution. (n.d.). RSC Publishing.
- Quantum-Chemical Predictions of pK a 's of Thiols in DMSO. (2014, January 3). ACS Publications.
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
- Quantum-chemical predictions of pKa's of thiols in DMSO. (2014, January 23). PubMed.
- Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. (2016, June 21). Schlegel Group.
- The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). PMC.
- Development of Methods for the Determination of pKa Values. (n.d.). PMC.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies.
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- Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. (2016, June 21). ACS Publications.
- The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. (n.d.). Benchchem.
- Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titration. (2016, April 5). PubMed.
- Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. (2016, May 7). Mississippi State University.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC.
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- Showing metabocard for Methanethiol (MMDBc0032913). (n.d.). MiMeDB.
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